Vaborbactam

Vue d'ensemble

Description

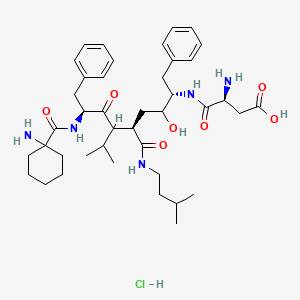

Vaborbactam is a β-lactamase inhibitor based on a cyclic boronic acid pharmacophore. It has been used in trials investigating the treatment of bacterial infections in subjects with varying degrees of renal insufficiency. In August 2017, a combination antibacterial therapy under the market name Vabomere was approved by the FDA for the treatment of adult patients with complicated urinary tract infections (cUTI). Vabomere consists of this compound and [Meropenem] for intravenous administration. This compound is added to the therapy to reduce the extent meropenem degradation by inhibiting the serine beta-lactamases expressed by the microorganism of target. The treatment aims to resolve infection-related symptoms of cUTI and achieve negative urine culture, when the infections are proven or strongly suspected to be caused by susceptible bacteria.

This compound is a beta Lactamase Inhibitor. The mechanism of action of this compound is as a beta Lactamase Inhibitor.

Applications De Recherche Scientifique

Lutte contre la résistance aux antibiotiques

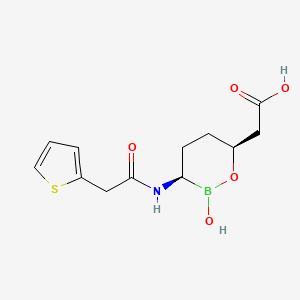

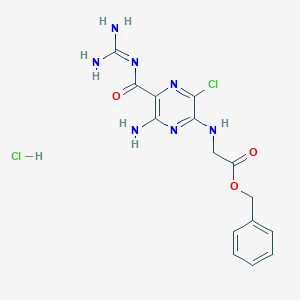

Vaborbactam est principalement utilisé en association avec le méropénème, un antibiotique bêta-lactame, pour lutter contre les bactéries résistantes aux antibiotiques. L'essor de la résistance aux antibiotiques a réduit l'efficacité de nombreux antibiotiques, rendant les infections plus difficiles à traiter. This compound améliore l'activité du méropénème en inhibant les enzymes bêta-lactamases que les bactéries produisent pour résister aux effets de l'antibiotique {svg_1}.

Traitement des infections urinaires compliquées (IUC)

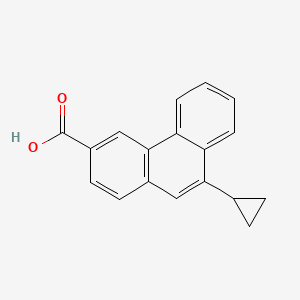

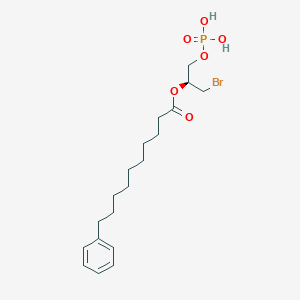

L'association méropénème et this compound est approuvée par la FDA pour le traitement des infections urinaires compliquées, y compris la pyélonéphrite. Elle a montré son efficacité contre une variété de bactéries responsables de ces infections, offrant une nouvelle option pour les patients ayant des possibilités de traitement limitées en raison de la résistance aux antibiotiques {svg_2}.

Faire face aux entérobactéries résistantes aux carbapénèmes (CRE)

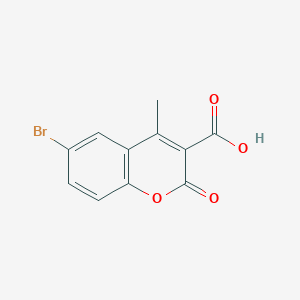

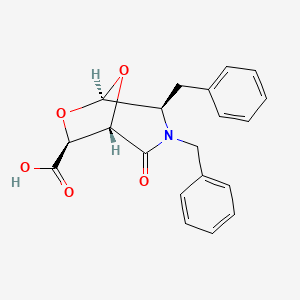

This compound a été efficace contre les CRE, qui sont un groupe de bactéries résistantes à la plupart des antibiotiques, y compris les carbapénèmes. Ces bactéries peuvent provoquer des infections graves et sont associées à des taux de mortalité élevés. This compound bloque les enzymes produites par les CRE, améliorant l'activité des antibiotiques carbapénèmes {svg_3}.

Potentiel en développement de thérapies combinées

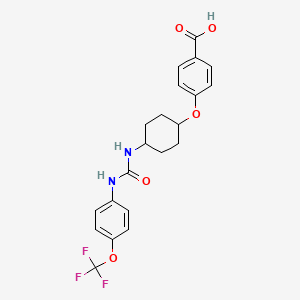

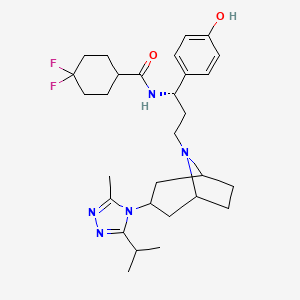

La recherche sur les aspects mécanistiques du this compound a fourni des informations qui pourraient guider le développement de futures thérapies combinées. En comprenant comment this compound fonctionne au niveau moléculaire, les chercheurs peuvent concevoir de nouvelles thérapies qui ciblent des mécanismes de résistance spécifiques {svg_4}.

Justification structurale et pharmacocinétique

Le développement structurel du this compound a été guidé par sa capacité à se lier aux protéines de liaison à la pénicilline et à inhiber la synthèse de la paroi cellulaire bactérienne. Des études sur ses propriétés pharmacocinétiques ont montré comment il peut être efficacement combiné avec d'autres antibiotiques pour améliorer leur efficacité {svg_5}.

Inhibition à large spectre des bêta-lactamases

This compound est un inhibiteur des bêta-lactamases à large spectre, ce qui signifie qu'il peut cibler une large gamme d'enzymes bêta-lactamases. Cela en fait un outil précieux dans la lutte contre une variété de bactéries productrices de bêta-lactamases, étendant l'utilité des antibiotiques bêta-lactames {svg_6}.

Perspectives pour le développement futur d'antibiotiques

Le succès du this compound en utilisation clinique fournit un modèle pour le développement de nouveaux antibiotiques. En étudiant son mécanisme d'action et ses applications cliniques, les chercheurs peuvent identifier de nouvelles cibles pour le développement d'antibiotiques et concevoir des médicaments qui pourraient surmonter les défis actuels de résistance {svg_7}.

Effets synergiques avec d'autres inhibiteurs des bêta-lactamases

This compound a été étudié en association avec d'autres inhibiteurs des bêta-lactamases, tels qu'avibactam et relebactam. Ces études ont exploré les effets synergiques qui peuvent se produire lorsque différents inhibiteurs sont utilisés ensemble, conduisant potentiellement à des traitements plus efficaces pour les infections bactériennes résistantes {svg_8}.

Analyse Biochimique

Biochemical Properties

Vaborbactam is a boronic acid β-lactamase inhibitor with a high affinity for serine β-lactamases, including Klebsiella pneumoniae carbapenemase (KPC) . This compound inhibits a variety of β-lactamases, exhibiting a 69 nM K_i against the KPC-2 carbapenemase . It functions as transition state analogs of serine carbapenemase-catalyzed lactam hydrolysis and thereby inhibit these enzymes .

Cellular Effects

This compound restores potency to existing antibiotics by inhibiting the β-lactamase enzymes that would otherwise degrade them . When combined with an appropriate antibiotic, it can be used for the treatment of gram-negative bacterial infections .

Molecular Mechanism

This compound’s mechanism of action involves inhibiting the β-lactamase enzymes that would otherwise degrade antibiotics . It forms reversible covalent bonds with alcohols such as the active site serine in a serine carbapenemase . This property enables them to function as transition state analogs of serine carbapenemase-catalyzed lactam hydrolysis and thereby inhibit these enzymes .

Temporal Effects in Laboratory Settings

The pharmacokinetics of this compound have been evaluated in a neutropenic mouse thigh infection model, as well as in an in vitro hollow-fiber infection model . This compound dosage regimens were designed to produce a wide range of 24-h areas under the concentration-time curves (AUCs) in the thigh infection model .

Dosage Effects in Animal Models

In both the animal and in vitro models, the PK-PD parameter that best described the antibacterial activity of this compound, when administered in combination with meropenem at exposures equivalent to 2 g dosed q8h by 3-h infusion in humans, was the 24-h free this compound AUC/meropenem-vaborbactam (with this compound at 8 mg/liter) MIC ratio .

Metabolic Pathways

This compound does not undergo metabolism . It predominantly undergoes renal excretion, where about 75 to 95% of the dose is excreted unchanged in the urine over a 24 to 48 hour period .

Transport and Distribution

This compound is administered intravenously . It is predominantly excreted through the kidneys .

Subcellular Localization

As a β-lactamase inhibitor, this compound operates in the periplasmic space of gram-negative bacteria where it inhibits β-lactamase enzymes .

Propriétés

IUPAC Name |

2-[(3R,6S)-2-hydroxy-3-[(2-thiophen-2-ylacetyl)amino]oxaborinan-6-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BNO5S/c15-11(7-9-2-1-5-20-9)14-10-4-3-8(6-12(16)17)19-13(10)18/h1-2,5,8,10,18H,3-4,6-7H2,(H,14,15)(H,16,17)/t8-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOOWNWLVCOUUEX-WPRPVWTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C(CCC(O1)CC(=O)O)NC(=O)CC2=CC=CS2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1([C@H](CC[C@H](O1)CC(=O)O)NC(=O)CC2=CC=CS2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901027690 | |

| Record name | Vaborbactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Vaborbactam is a cyclic boronic acid pharmacophore β-lactamase inhibitor that elicits potent inhibition of _Klebsiella pneumoniae_ carbapenemase (KPC) enzymes and other Ambler class A and C enzymes such as serine β-lactamases that confer resistance to commonly-used antibiotics such as Carbapenems. Vaborbactam is a potent inhibitor of class A carbapenemases, such as KPC, as well as an inhibitor of other class A (CTX-M, SHV, TEM) and class C (P99, MIR, FOX) beta-lactamases. Vaborbactam interacts with β-lactamases of Ambler classes A and C via precovalent and covalent binding. It exerts no inhibitory actions on class D or class B carbapenemases. The production of contemporary β-lactamase by bacterial isolates potentiate the degradation of β-lactam antibiotic agents, rendering them clinically ineffective and posing challenges for patients receiving the standard antibiotic therapy. In combination with meropenem, varborbactam acts as a non-suicidal beta-lactamase inhibitor that protects meropenem from degradation mediated by serine beta-lactamases such as _Klebsiella pneumoniae_ carbapenemase (KPC). | |

| Record name | Vaborbactam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12107 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1360457-46-0 | |

| Record name | (3R,6S)-2-Hydroxy-3-[[2-(2-thienyl)acetyl]amino]-1,2-oxaborinane-6-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1360457-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vaborbactam [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1360457460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vaborbactam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12107 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vaborbactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R,6S)-[2-Hydroxy-3-(2-thiophen-2-yl-acetylamino)-[1,2]oxaborinan-6-yl]-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VABORBACTAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C75676F8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![15,21-diaza-1,7-diazoniapentacyclo[20.6.2.27,14.08,13.023,28]dotriaconta-1(29),7(32),8,10,12,14(31),22(30),23,25,27-decaene;2,2,2-trifluoroacetate](/img/structure/B611546.png)

![N-cyclohexyl-2-[4-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methoxyphenyl]imidazo[1,2-a]pyrazin-3-amine](/img/structure/B611562.png)